Acetamide, N-[(5-formyl-2-thienyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, where the acetamide group is attached to a thienyl ring substituted with a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(5-formyl-2-thienyl)methyl]- typically involves the reaction of 5-formyl-2-thiophenemethanol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for Acetamide, N-[(5-formyl-2-thienyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(5-formyl-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 5-carboxy-2-thienylacetamide
Reduction: 5-hydroxymethyl-2-thienylacetamide
Substitution: Various substituted thienylacetamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(5-formyl-2-thienyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Acetamide, N-[(5-formyl-2-thienyl)methyl]- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thienyl ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-2-thienyl-: Similar structure but lacks the formyl group, which may result in different chemical and biological properties.
N-(5-formyl-2-thienyl)acetamide: Another derivative with a similar structure but different substitution pattern.
Uniqueness
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is unique due to the presence of both the formyl group and the thienyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H9NO2S |
---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
N-[(5-formylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-6(11)9-4-7-2-3-8(5-10)12-7/h2-3,5H,4H2,1H3,(H,9,11) |
InChI-Schlüssel |
RAFDLNSQPOUKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.